![molecular formula C7H10F6N2O4 B2561091 Azetidin-3-amine; bis(trifluoroacetic acid) CAS No. 2137786-35-5](/img/structure/B2561091.png)
Azetidin-3-amine; bis(trifluoroacetic acid)
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Overview
Description
Azetidin-3-amine; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C7H10F6N2O4 . It is a powder at room temperature . The IUPAC name for this compound is 1-(oxetan-3-yl)azetidin-3-amine bis (2,2,2-trifluoroacetate) .
Molecular Structure Analysis
The molecular structure of Azetidin-3-amine; bis(trifluoroacetic acid) can be represented by the InChI code: 1S/C7H10F6N2O4/c8-5(9,10)3-14-1-6(16)2-14;23-2(4,5)1(6)7/h6H,1-3,16H2;2(H,6,7) . The molecular weight of the compound is 340.22 g/mol .
Physical And Chemical Properties Analysis
Azetidin-3-amine; bis(trifluoroacetic acid) has a molecular weight of 72.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 72.068748264 g/mol . The topological polar surface area of the compound is 38 Ų . The compound has a complexity of 31.9 .
Scientific Research Applications
Peptidomimetics and Medicinal Chemistry
Azetidin-3-amine derivatives have garnered attention as peptidomimetics. These compounds mimic the structural features of amino acids, making them valuable tools for drug design. Researchers explore their potential in developing novel therapeutics, especially in cases where natural amino acids are unsuitable due to metabolic instability or poor bioavailability .
Nucleic Acid Chemistry
The trifluoroacetic acid moiety in azetidin-3-amine derivatives can participate in nucleophilic reactions. Researchers have investigated their use in nucleic acid modifications, such as introducing fluorinated nucleosides into DNA or RNA. These modified nucleic acids may exhibit altered base-pairing properties or enhanced stability .
Heterocyclic Synthesis
Azetidines and oxetanes (four-membered saturated heterocycles) are essential building blocks in heterocyclic chemistry. Azetidine-containing molecules serve as pharmacophore subunits in various natural and synthetic products. Researchers exploit their biological activities for drug discovery and development .
Cross-Coupling Reactions
The Suzuki–Miyaura cross-coupling reaction allows the synthesis of complex molecules by combining boronic acids with halogenated substrates. Researchers have utilized brominated pyrazole–azetidine hybrids to access novel heterocyclic amino acid derivatives. These compounds can be further diversified for various applications .
Functional Materials
Azetidin-3-amine derivatives may find applications in functional materials, such as polymers, liquid crystals, and organic semiconductors. Their unique structural features contribute to material properties, including solubility, stability, and electronic behavior .
Analytical Chemistry
Trifluoroacetic acid-containing compounds can be employed as derivatization agents in analytical chemistry. Researchers use them to enhance the detectability of specific functional groups or to improve chromatographic separations. Azetidin-3-amine derivatives may serve as useful tools in such applications .
Safety and Hazards
properties
IUPAC Name |
azetidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.2C2HF3O2/c4-3-1-5-2-3;2*3-2(4,5)1(6)7/h3,5H,1-2,4H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCSPBHCAORLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-amine; bis(trifluoroacetic acid) |
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